![molecular formula C16H22FNO B5742218 1-[4-(Azepan-1-yl)-3-fluorophenyl]butan-1-one](/img/structure/B5742218.png)
1-[4-(Azepan-1-yl)-3-fluorophenyl]butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Azepan-1-yl)-3-fluorophenyl]butan-1-one is a synthetic organic compound with the molecular formula C14H20FNO This compound features a seven-membered azepane ring, a fluorophenyl group, and a butanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Azepan-1-yl)-3-fluorophenyl]butan-1-one typically involves multi-step organic reactions. One common method includes the nucleophilic substitution of a fluorophenyl halide with an azepane derivative, followed by the addition of a butanone group through a condensation reaction . The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Azepan-1-yl)-3-fluorophenyl]butan-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Electrophiles like halogens, nitrating agents, in the presence of catalysts such as iron(III) chloride (FeCl3).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
1-[4-(Azepan-1-yl)-3-fluorophenyl]butan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(Azepan-1-yl)-3-fluorophenyl]butan-1-one involves its interaction with specific molecular targets. The azepane ring and fluorophenyl group contribute to its binding affinity and specificity towards certain enzymes or receptors . The compound may modulate biochemical pathways by inhibiting or activating these targets, leading to various physiological effects .
Comparison with Similar Compounds
1-[4-(Azepan-1-yl)-3-chlorophenyl]butan-1-one: Similar structure but with a chlorine atom instead of fluorine.
1-[4-(Azepan-1-yl)-3-bromophenyl]butan-1-one: Similar structure but with a bromine atom instead of fluorine.
1-[4-(Azepan-1-yl)-3-methylphenyl]butan-1-one: Similar structure but with a methyl group instead of fluorine.
Uniqueness: 1-[4-(Azepan-1-yl)-3-fluorophenyl]butan-1-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties . The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications .
Properties
IUPAC Name |
1-[4-(azepan-1-yl)-3-fluorophenyl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO/c1-2-7-16(19)13-8-9-15(14(17)12-13)18-10-5-3-4-6-11-18/h8-9,12H,2-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPDQQQWUBOSSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C=C1)N2CCCCCC2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
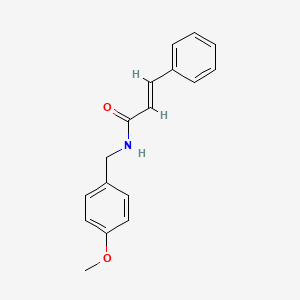
![Ethyl 1-[(2,6-dichlorophenyl)methyl]piperidine-4-carboxylate](/img/structure/B5742163.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,4-trimethylbenzamide](/img/structure/B5742166.png)
![N,N,N'-trimethyl-N'-[(2-methylphenyl)methyl]ethane-1,2-diamine](/img/structure/B5742170.png)
![N-[4-({[3-(4-methyl-1-piperidinyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5742171.png)
![1-[(3-Chlorophenyl)methyl]-3,5-dimethyl-4-nitropyrazole](/img/structure/B5742177.png)
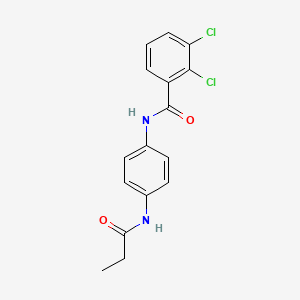
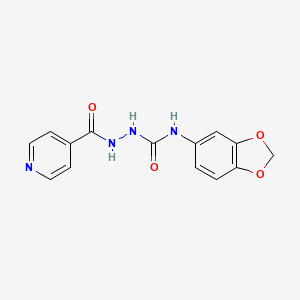
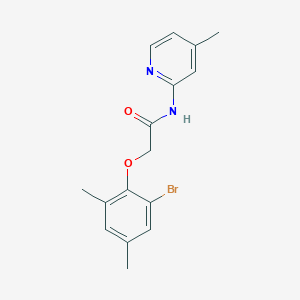
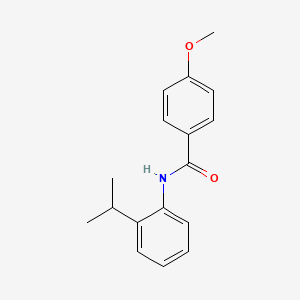
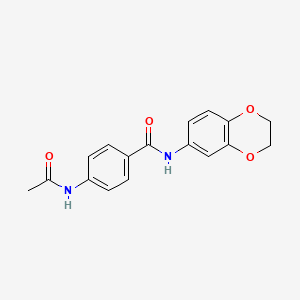
![N-(7-Benzoyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B5742215.png)
![4,5-dimethoxy-2-[(phenylacetyl)amino]benzoic acid](/img/structure/B5742220.png)
![7-(1-pyrrolidinylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5742235.png)
